N-(4-METHOXYPHENETHYL)-N'-PHENYLUREA
CAS No.:
Cat. No.: VC11197128
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H18N2O2 |
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Molecular Weight | 270.33 g/mol |
IUPAC Name | 1-[2-(4-methoxyphenyl)ethyl]-3-phenylurea |
Standard InChI | InChI=1S/C16H18N2O2/c1-20-15-9-7-13(8-10-15)11-12-17-16(19)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19) |
Standard InChI Key | OTRIQZDTRBQJBK-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 |
Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is N-(4-methoxyphenethyl)-N'-phenylurea, reflecting its two substituents: a 4-methoxyphenethyl group (C₆H₄(OCH₃)-CH₂CH₂-) and a phenyl group (C₆H₅-) attached to the urea backbone (NHCONH). Its molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of 284.35 g/mol. The methoxy group (-OCH₃) at the para position of the phenethyl moiety introduces electron-donating effects, influencing the compound's reactivity and solubility .
Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally similar urea derivatives (Table 1):
Table 1: Estimated Physicochemical Properties of N-(4-Methoxyphenethyl)-N'-Phenylurea
The methoxy group enhances solubility in solvents like methanol and dichloromethane while reducing water solubility compared to non-substituted analogs .
Synthetic Pathways and Optimization
General Urea Synthesis Strategies
Urea derivatives are typically synthesized via:
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Reaction of amines with isocyanates:
This method is widely used for arylureas, as seen in the synthesis of N-(2-chloro-4-pyridyl)-N′-phenylurea .
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Hofmann rearrangement of amides:
The reaction of amides with [bis(acetoxy)iodo]benzene in methanolic ammonia yields ureas, as demonstrated in phenylurea synthesis .
Proposed Synthesis of N-(4-Methoxyphenethyl)-N'-Phenylurea
Adapting the method from Franck et al. , a two-step approach is feasible:
Step 1: Synthesis of 4-Methoxyphenethylamine
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Starting material: 4-methoxyphenethyl alcohol.
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Conversion to amine via Gabriel synthesis or catalytic amination.
Step 2: Condensation with Phenyl Isocyanate
Reaction Conditions:
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Solvent: Dichloromethane (DCM).
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Temperature: Room temperature (20–25°C).
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Catalyst: Triethylamine (optional).
Yield Optimization:
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Excess phenyl isocyanate (1.2 equiv) improves conversion.
Purification:
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Flash chromatography on silica gel (eluent: ethyl acetate/hexane 3:7).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.2–7.4 (m, 5H, phenyl-H).
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δ 6.8–7.0 (m, 4H, methoxyphenyl-H).
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δ 3.8 (s, 3H, -OCH₃).
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δ 3.4 (t, 2H, -CH₂NH-).
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δ 2.7 (t, 2H, -CH₂-C₆H₄-).
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δ 6.2 (br s, 2H, -NH-).
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¹³C NMR:
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157.8 ppm (urea carbonyl).
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55.1 ppm (-OCH₃).
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Mass Spectrometry (MS)
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